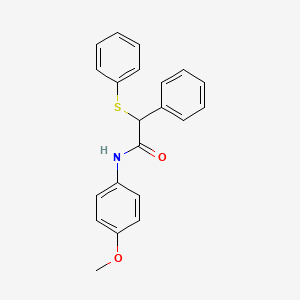
N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an acetamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the condensation of 4-methoxyaniline with phenylacetic acid derivatives under specific reaction conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the phenylsulfanyl group.
N-(4-methoxyphenyl)-2-phenylacetamide: Similar structure but without the phenylsulfanyl group.
Uniqueness
N-(4-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s ability to interact with specific molecular targets, leading to unique biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-18-14-12-17(13-15-18)22-21(23)20(16-8-4-2-5-9-16)25-19-10-6-3-7-11-19/h2-15,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXUREARNCTUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
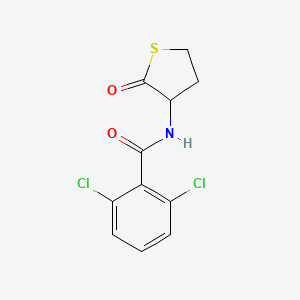
![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4940412.png)
![methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate](/img/structure/B4940420.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
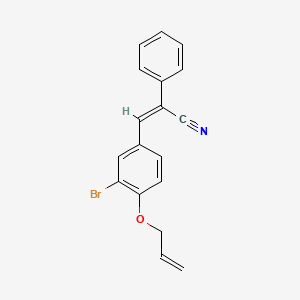
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
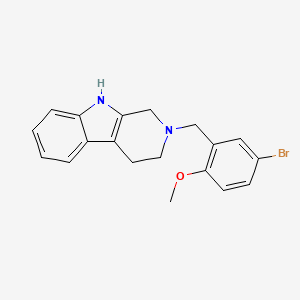
![5-ETHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B4940444.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B4940449.png)
![6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one](/img/structure/B4940477.png)
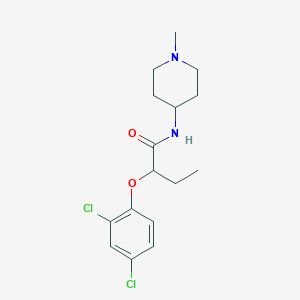
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide;hydrochloride](/img/structure/B4940502.png)
